molecular formula C10H12O3 B15139270 Propylparaben-d4

Propylparaben-d4

Cat. No.: B15139270
M. Wt: 184.22 g/mol
InChI Key: QELSKZZBTMNZEB-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylparaben-d4, also known as propyl 4-hydroxybenzoate-d4, is a deuterated form of propylparaben. Propylparaben is a widely used antimicrobial preservative found in cosmetics, pharmaceuticals, and food products. The deuterated form, this compound, is often used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylparaben-d4 is synthesized by incorporating deuterium into the propylparaben molecule. The process typically involves the esterification of 4-hydroxybenzoic acid with deuterated propanol (propyl-d4 alcohol) under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propylparaben-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propylparaben-d4 is extensively used in scientific research due to its unique properties:

    Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of propylparaben in biological systems.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Toxicology: Used to study the toxicological effects of parabens in various biological systems.

    Environmental Science: Helps in tracking the environmental fate and transport of parabens

Mechanism of Action

Propylparaben-d4 exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It interferes with the cell cycle, apoptosis, and steroidogenesis pathways, leading to the inhibition of microbial growth. The deuterated form retains these properties, making it useful for studying the detailed mechanisms of action at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Methylparaben-d4
  • Ethylparaben-d4
  • Butylparaben-d4
  • Isopropylparaben-d4
  • Isobutylparaben-d4

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other parabens, it has a longer alkyl chain, which can influence its lipophilicity and antimicrobial efficacy .

Properties

Molecular Formula

C10H12O3

Molecular Weight

184.22 g/mol

IUPAC Name

propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D

InChI Key

QELSKZZBTMNZEB-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCCC)[2H])[2H])O)[2H]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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